1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and isobutyl groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and isobutyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-(tert-Butyl) 3-methyl (3S,4S)-4-ethylpyrrolidine-1,3-dicarboxylate: Similar in structure but with an ethyl group instead of an isobutyl group.
1-(tert-Butyl) 3-methyl (3S,4S)-4-propylpyrrolidine-1,3-dicarboxylate: Features a propyl group, leading to different chemical and physical properties.
1-(tert-Butyl) 3-methyl (3S,4S)-4-phenylpyrrolidine-1,3-dicarboxylate:
Properties
Molecular Formula |
C15H27NO4 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(2-methylpropyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H27NO4/c1-10(2)7-11-8-16(9-12(11)13(17)19-6)14(18)20-15(3,4)5/h10-12H,7-9H2,1-6H3/t11-,12-/m1/s1 |
InChI Key |
NYJSASXBMYXNFJ-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.